molecular formula C20H17F3N2S2 B187408 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5739-07-1

4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No. B187408
CAS RN: 5739-07-1
M. Wt: 406.5 g/mol
InChI Key: BUHMXYIYULARKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazoloquinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is not fully understood. However, studies suggest that it may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. In vitro studies have shown its ability to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the expression of specific genes involved in cancer cell growth and proliferation. In terms of antimicrobial activity, studies have reported its ability to disrupt the cell membrane of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is its high potency and specificity. It has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo studies.

Future Directions

There are various future directions for the research and development of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione. One of the main areas of focus is its potential use as an anticancer agent, with further studies needed to determine its effectiveness in vivo. Additionally, further research is needed to determine its mechanism of action and potential side effects. Other areas of potential research include its use as an antimicrobial agent and its potential applications in other fields, such as materials science and electronics.

Synthesis Methods

The synthesis of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has been reported in various research studies. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the reaction with 2,4,6-trimethylbenzene-1,3-dithiol and 4-trifluoromethylphenyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.

Scientific Research Applications

4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, with research suggesting its effectiveness against various bacterial and fungal strains.

properties

CAS RN

5739-07-1

Molecular Formula

C20H17F3N2S2

Molecular Weight

406.5 g/mol

IUPAC Name

4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H17F3N2S2/c1-11-5-4-6-14-15-17(19(2,3)24-16(11)14)27-25(18(15)26)13-9-7-12(8-10-13)20(21,22)23/h4-10,24H,1-3H3

InChI Key

BUHMXYIYULARKK-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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